molecular formula C15H10Cl2N2O2 B2392781 5-Acetyl-2-(2,4-dichlorophenoxy)-6-methylpyridine-3-carbonitrile CAS No. 303146-63-6

5-Acetyl-2-(2,4-dichlorophenoxy)-6-methylpyridine-3-carbonitrile

Cat. No.: B2392781
CAS No.: 303146-63-6
M. Wt: 321.16
InChI Key: SSXCHUKUNARDJF-UHFFFAOYSA-N
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Description

5-Acetyl-2-(2,4-dichlorophenoxy)-6-methylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an acetyl group, a dichlorophenoxy group, and a methylnicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(2,4-dichlorophenoxy)-6-methylpyridine-3-carbonitrile typically involves multiple steps, including the introduction of the acetyl group, the dichlorophenoxy group, and the methylnicotinonitrile core. Common synthetic routes may involve:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Hydrolysis: Conversion of nitriles to carboxylic acids.

    Hydrogenation: Reduction of nitro groups to amines.

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Bromination: Introduction of bromine atoms to the aromatic ring.

    Diazotization: Formation of diazonium salts from amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using cost-effective and readily available starting materials. The process is typically optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(2,4-dichlorophenoxy)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

5-Acetyl-2-(2,4-dichlorophenoxy)-6-methylpyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(2,4-dichlorophenoxy)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

IUPAC Name

5-acetyl-2-(2,4-dichlorophenoxy)-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-8-12(9(2)20)5-10(7-18)15(19-8)21-14-4-3-11(16)6-13(14)17/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXCHUKUNARDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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